PPARγ Activation: 4-oxo-DHA Exhibits 25-Fold Lower EC50 than DHA and 9-Fold Lower than 4-HDHA
4-oxo-DHA demonstrates significantly superior PPARγ agonist activity compared to its parent compound DHA and the closely related hydroxylated metabolite 4-HDHA. In a dual luciferase reporter system, 4-oxo-DHA exhibited an EC50 of 0.4 μM, whereas DHA required concentrations exceeding 10 μM to achieve a response, and 4-HDHA displayed an EC50 of 3.7 μM [1]. This represents a 25-fold increase in potency relative to DHA and a 9.25-fold increase relative to 4-HDHA.
| Evidence Dimension | PPARγ transcriptional activation (EC50) |
|---|---|
| Target Compound Data | 4-oxo-DHA: EC50 = 0.4 μM |
| Comparator Or Baseline | DHA: EC50 > 10 μM; 4-HDHA: EC50 = 3.7 μM |
| Quantified Difference | 25-fold lower EC50 than DHA; 9.25-fold lower than 4-HDHA |
| Conditions | Dual luciferase reporter system in transfected cells [1] |
Why This Matters
This substantial potency advantage allows for lower working concentrations in cell-based assays, reducing solvent toxicity and improving signal-to-noise ratios.
- [1] Penumetcha, M., & Santanam, N. (2012). Nutraceuticals as ligands of PPARγ. PPAR research, 2012, 858352. View Source
